molecular formula C₁₆H₁₈NNaO₁₀S B1141122 4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt CAS No. 460085-45-4

4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt

Cat. No. B1141122
M. Wt: 439.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt is a substrate for the lysosomal heparin sulphamidase1. It is used in a fluorometric enzyme assay for the diagnosis of Sanfilippo disease type A (MPS IIIA) and is also a fluorogenic substrate for sulfamidase123.



Synthesis Analysis

The synthesis of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt involves the cleavage of 4-MU-α-GlcNS by heparin sulphamidase to yield 4-MU-α-GlcNH24. This is then cleaved by α-glucosaminidase to release the fluorescent product 4-MU, which displays an emission maxima of 445-454 nm4.



Molecular Structure Analysis

The molecular formula of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt is C16H18NO10S • Na5. The InChi Code is 1S/C16H19NO10S.Na/c1-7-4-12 (19)26-10-5-8 (2-3-9 (7)10)25-16-13 (17-28 (22,23)24)15 (21)14 (20)11 (6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3, (H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s15.



Chemical Reactions Analysis

The chemical reaction of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt involves the cleavage of 4-MU-α-GlcNS by heparin sulphamidase to yield 4-MU-α-GlcNH267. This is then cleaved by α-glucosaminidase to release the fluorescent product 4-MU67.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt include a molecular weight of 439.45. It is a solid at room temperature5. It is slightly soluble in DMSO and water5.


Scientific Research Applications

  • Scientific Field: Biomedical Research

    • Application Summary : “4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt” is a fluorogenic substrate used in the research of lysosomal storage disorders . It’s an indispensable biomedical tool .
    • Methods of Application : This compound is cleaved by heparin sulphamidase to yield 4-MU-α-GlcNH2, which is then cleaved by α-glucosaminidase to release the fluorescent moiety 4-MU .
    • Results or Outcomes : This compound has been used to quantify heparin sulphamidase deficiencies associated with Mucopolysaccharidosis IIIA and other lysosomal disorders .
  • Scientific Field: Genetic Editing

    • Application Summary : This compound is a substrate for the lysosomal heparin sulphamidase .
    • Results or Outcomes : The outcomes of this application are not specified in the sources .
  • Scientific Field: Prenatal Diagnosis

    • Application Summary : This compound can be used for the prenatal diagnosis of Tay-Sachs disease and for the classification of GM2 gangliosidosis genotypes .
    • Results or Outcomes : The outcomes of this application are not specified in the sources .
  • Scientific Field: Diagnosis of Lysosomal Storage Disorders

    • Application Summary : This compound is a fluorometric enzyme assay for the diagnosis of Sanfilippo disease type A (MPS IIIA) .
    • Results or Outcomes : The outcomes of this application are not specified in the sources .
  • Scientific Field: Biochemical Research

    • Application Summary : This compound is a fluorogenic substrate for isoenzyme A of N-acetyl-β-D-glucosaminidase (hexosaminidase A) .
    • Results or Outcomes : The outcomes of this application are not specified in the sources .
  • Scientific Field: Genetic Research

    • Application Summary : This compound is used in genetic research as a substrate for the lysosomal heparin sulphamidase .
    • Results or Outcomes : The outcomes of this application are not specified in the sources .

Safety And Hazards

The safety and hazards of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt are not explicitly mentioned in the search results. However, it is always recommended to handle chemicals with appropriate safety measures.


properties

IUPAC Name

sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO10S.Na/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMECUNAMBHBGFU-MYDYNYEJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18NNaO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 2
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 3
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 4
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 5
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 6
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt

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